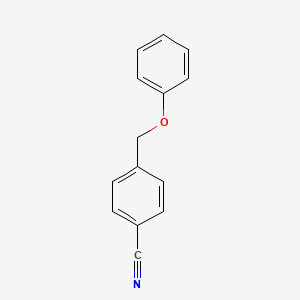

4-(Phenoxymethyl)benzonitrile

Description

Contextual Overview of Benzonitrile (B105546) and Phenoxy Motifs in Organic Chemistry

The benzonitrile unit, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a versatile functional group in organic synthesis. The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. It can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or amide, reduction to a primary amine, and participation in cycloaddition reactions. sigmaaldrich.com These reactions make benzonitrile derivatives key intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes. wikipedia.org

The phenoxy motif, consisting of a phenyl group attached to an oxygen atom, is a common feature in many natural products and synthetic compounds. The ether linkage is generally stable, providing a flexible yet robust connection between different parts of a molecule. hmdb.ca In medicinal chemistry, the phenoxy group can act as a linker, connecting different pharmacophores, and can influence the compound's pharmacokinetic properties.

Significance of 4-(Phenoxymethyl)benzonitrile as a Synthetic Target and Research Scaffold

The primary significance of this compound in chemical research lies in its utility as a synthetic intermediate. Its structure allows for modifications at several positions, making it a versatile starting material for the synthesis of more complex molecules. For instance, the nitrile group can be transformed into other functional groups, while the aromatic rings can undergo substitution reactions.

One of the most common synthetic routes to this compound and its derivatives is the Williamson ether synthesis. This reaction involves the coupling of a phenoxide with an alkyl halide. masterorganicchemistry.comlibretexts.orgkhanacademy.orgyoutube.com In the case of this compound, this would typically involve the reaction of phenol (B47542) with 4-(bromomethyl)benzonitrile or 4-cyanophenol with benzyl (B1604629) bromide in the presence of a base. ontosight.ai Another method that can be employed is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgmdpi.comgoogle.com

While specific research focused solely on this compound is limited, its structural framework is present in a variety of more complex molecules that are the subject of active research. For example, derivatives containing this scaffold have been investigated for their potential as histamine (B1213489) H3 receptor antagonists and as inhibitors of PD-1/PD-L1 in cancer immunotherapy. acs.orgnih.gov These studies highlight the importance of the this compound core as a scaffold for the design of biologically active compounds.

Interactive Data Tables

Below are tables summarizing key data for this compound and a related isomer.

Physical Properties of Phenoxymethylbenzonitrile Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2-(Phenoxymethyl)benzonitrile | 168971-54-8 | C₁₄H₁₁NO | 209.24 | Not Available | Not Available | Not Available |

| 3-(Phenoxymethyl)benzonitrile | 57928-72-0 | C₁₄H₁₁NO | 209.24 | 354.9 at 760 mmHg | 1.14 | 1.597 |

Spectroscopic Data for a Related Compound: 2-(Phenoxymethyl)benzonitrile

| Type of Spectroscopy | Solvent | Chemical Shifts (δ) in ppm |

| ¹H NMR | CDCl₃ | 5.35 (s, 2H, -CH₂-), 7.00-7.75 (m, 9H, Ar-H) |

This data is for the 2-isomer and can be considered representative for interpreting the spectra of the 4-isomer. asianpubs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(phenoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICKOSKPNIMQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481145 | |

| Record name | 4-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57928-75-3 | |

| Record name | 4-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenoxymethyl Benzonitrile and Its Analogs

Strategies for Constructing the 4-(Phenoxymethyl)benzonitrile Core Structure

The fundamental framework of this compound consists of a benzonitrile (B105546) unit linked to a phenoxy group through a methylene (B1212753) ether bridge. The assembly of this core structure is typically achieved through a convergent synthesis that involves the formation of the ether linkage and the introduction of the nitrile group.

A common and effective method for creating the phenoxymethyl (B101242) bond is through nucleophilic substitution reactions. One widely used approach is the Williamson ether synthesis, where a phenoxide ion reacts with a benzyl (B1604629) halide. For the synthesis of this compound, this would involve the reaction of a phenol (B47542) with 4-(halomethyl)benzonitrile. For instance, quinolin-6-ol has been reacted with 4-(bromomethyl)benzonitrile in the presence of a base like sodium hydroxide (B78521) in methanol (B129727) to yield the corresponding ether. nih.gov

Alternatively, the reaction can be performed by coupling an alcohol or phenol with an unactivated tertiary alkyl bromide, a reaction catalyzed by zinc triflate (Zn(OTf)2). organic-chemistry.org This method expands the scope of substrates that can be used for the etherification step.

Table 1: Examples of Etherification Reactions for Phenoxymethyl Linkage Formation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| Quinolin-6-ol | 4-(bromomethyl)benzonitrile | Sodium hydroxide | Methanol | 4-((Quinolin-6-yloxy)methyl)benzonitrile nih.gov |

| Phenol | 4-(chloromethyl)benzonitrile | Potassium carbonate | Acetone | This compound |

| Alcohol/Phenol | Tertiary alkyl bromide | Zn(OTf)2 | Dichloromethane | Tertiary alkyl ether organic-chemistry.org |

This table is illustrative and provides examples of reaction conditions that can be adapted for the synthesis of this compound and its analogs.

The nitrile group is a key functional group that can be introduced at various stages of the synthesis. Several robust methods are available for this transformation.

Sandmeyer Reaction: The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl nitrile. nih.govresearchgate.net This reaction proceeds via the formation of a diazonium salt from the corresponding aniline, followed by treatment with a copper(I) cyanide salt. wikipedia.orglscollege.ac.inorganic-chemistry.org This method is particularly useful when starting from an amino-substituted precursor. The reaction is initiated by a one-electron transfer mechanism catalyzed by copper(I), leading to the formation of an aryl radical with the loss of nitrogen gas. wikipedia.orglscollege.ac.in

Palladium-Catalyzed Cyanation: A more modern and often milder alternative is the palladium-catalyzed cyanation of aryl halides or triflates. researchgate.netbohrium.com This cross-coupling reaction offers excellent functional group tolerance. nih.gov A variety of cyanide sources can be employed, including potassium ferrocyanide (K4[Fe(CN)6]), which is a less toxic alternative to simple cyanide salts. nih.govorganic-chemistry.org The use of palladacycle catalysts can prevent catalyst poisoning and allow for low catalyst loadings and fast reaction times. nih.gov

Aldehyde/Carboxamide Derivatization: The nitrile functionality can also be generated from other functional groups. Aldehydes can be converted to nitriles in a one-pot reaction with hydroxylamine (B1172632) hydrochloride, often catalyzed by reagents like ferrous sulfate (B86663) in DMF. asianpubs.org This transformation proceeds through an intermediate aldoxime, which is then dehydrated. Another route involves the dehydration of primary amides, which can be achieved using various dehydrating agents. researchgate.net

Table 2: Comparison of Methods for Introducing the Nitrile Functionality

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | Aryl amine | NaNO2, HCl; CuCN | Well-established, good for specific substitution patterns wikipedia.orglscollege.ac.inorganic-chemistry.org |

| Palladium-Catalyzed Cyanation | Aryl halide/triflate | Pd catalyst, ligand, cyanide source (e.g., K4[Fe(CN)6]) | Mild conditions, high functional group tolerance researchgate.netbohrium.comnih.govnih.govorganic-chemistry.org |

| Aldehyde Derivatization | Aldehyde | Hydroxylamine hydrochloride, catalyst (e.g., FeSO4) | One-pot synthesis from readily available aldehydes asianpubs.org |

| Carboxamide Dehydration | Primary carboxamide | Dehydrating agent | Useful for late-stage functionalization |

Halogen-metal exchange is a powerful tool in organometallic chemistry for the preparation of functionalized precursors. wikipedia.org This reaction involves the conversion of an organic halide to an organometallic species, typically an organolithium or Grignard reagent. wikipedia.orgnih.gov This transformation is often very fast, proceeding even at low temperatures. harvard.edu The resulting organometallic compound can then be reacted with an electrophile to introduce a desired functional group. For instance, an aryl bromide can be treated with an alkyllithium reagent, such as n-butyllithium, to generate an aryllithium species. This aryllithium can then be used in subsequent reactions to build up the desired molecular framework. This method is particularly valuable for creating specific substitution patterns on the aromatic rings of the precursors to this compound. orgsyn.org

Synthesis of Substituted this compound Derivatives

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of material properties. Modifications can be introduced on either the benzonitrile ring or the phenoxy ring system.

The benzonitrile ring can be functionalized through various aromatic substitution reactions. The nitrile group itself is a versatile handle for further transformations. researchgate.netnih.govchemrxiv.org For example, electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzonitrile ring, with the position of substitution being directed by the existing groups. Furthermore, the nitrile group can participate in cycloaddition reactions, allowing for the construction of more complex heterocyclic systems. researchgate.netnih.gov

Similarly, the phenoxy ring can be modified to introduce a wide range of substituents. Starting with a substituted phenol in the etherification step is a straightforward approach. For example, using a nitrophenol in a reaction with bis(4-cyanophenyl)carbonate can yield a nitro-substituted phenoxy benzonitrile derivative. prepchem.com Alternatively, functional groups can be introduced onto the phenoxy ring after the ether linkage has been formed, provided the reaction conditions are compatible with the existing functional groups in the molecule.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and employ energy-efficient processes.

Visible-Light-Promoted Catalysis in the Synthesis of Benzonitrile Derivatives

Visible-light-promoted photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering a green alternative to traditional methods that often require harsh reaction conditions, stoichiometric reagents, or expensive metal catalysts. This approach utilizes the energy of visible light to initiate chemical transformations via single-electron transfer (SET) processes.

The synthesis of benzonitrile derivatives can be achieved through various visible-light-promoted reactions. For instance, the direct C-H cyanation of arenes has been reported using an acridinium (B8443388) photoredox catalyst and trimethylsilyl (B98337) cyanide under an aerobic atmosphere. This method allows for the direct conversion of a C-H bond on an aromatic ring to a cyano group, avoiding the need for pre-functionalized starting materials. The reaction proceeds at room temperature under mild conditions.

Another green approach is the synthesis of benzimidazole (B57391) derivatives from benzonitriles and o-phenylenediamines using Eosin Y as a photocatalyst in water. This reaction proceeds via a radical cyclization mechanism under visible light irradiation and demonstrates the potential for using environmentally benign solvents. While not a direct synthesis of this compound, these examples showcase the utility of visible-light catalysis in the synthesis and functionalization of benzonitrile-containing compounds.

| Reaction Type | Substrates | Photocatalyst | Cyanide Source/Reagent | Conditions | Product Type |

| Direct C-H Cyanation | Aromatic compounds | Acridinium catalyst | Trimethylsilyl cyanide | Room Temperature, Aerobic atmosphere | Aromatic nitriles |

| Benzimidazole Synthesis | Benzonitrile derivatives, o-phenylenediamines | Eosin Y | - | Water, Visible light | Benzimidazoles |

These visible-light-mediated methods represent a significant advancement in the sustainable synthesis of benzonitrile derivatives, offering milder reaction conditions and a reduced environmental footprint compared to classical synthetic routes.

Chemical Reactivity and Derivatization Studies of 4 Phenoxymethyl Benzonitrile

Transformations of the Nitrile Group

The cyano group (-C≡N) is a highly versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and heterocycles. nih.gov

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comcommonorganicchemistry.com When 4-(phenoxymethyl)benzonitrile is heated under reflux with an aqueous acid (e.g., HCl) or a base (e.g., NaOH), it is converted to 4-(phenoxymethyl)benzoic acid. commonorganicchemistry.comlibretexts.org The reaction proceeds through an amide intermediate. weebly.com

Reduction: The reduction of the nitrile group provides a direct route to primary amines. wikipedia.org Common reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, or catalytic hydrogenation (using H₂ gas with catalysts like Palladium, Platinum, or Raney Nickel), can effectively reduce the nitrile to an amine. chemguide.co.uklibretexts.org This transformation yields [4-(phenoxymethyl)phenyl]methanamine. The choice of catalyst and reaction conditions is crucial to selectively produce the primary amine and avoid the formation of secondary and tertiary amines as byproducts. wikipedia.orgmdma.ch

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. chalcogen.ro Treating this compound with sodium azide (B81097) (NaN₃) and a proton source like ammonium (B1175870) chloride in a solvent such as dimethylformamide (DMF) leads to the formation of 5-[4-(phenoxymethyl)phenyl]-1H-tetrazole. chalcogen.ro This transformation is valuable in medicinal chemistry as the tetrazole ring is considered a bioisostere of the carboxylic acid group. chalcogen.ro Nitrile oxides can also react with dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.govmdpi.com

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | HCl (aq) or NaOH (aq), Reflux | 4-(Phenoxymethyl)benzoic acid |

| Reduction | 1. LiAlH₄ in Et₂O; 2. H₂O workup or H₂/Pd, Pt, or Ni catalyst | [4-(Phenoxymethyl)phenyl]methanamine |

| Tetrazole Formation | NaN₃, NH₄Cl, in DMF | 5-[4-(Phenoxymethyl)phenyl]-1H-tetrazole |

Reactions at the Phenoxymethyl (B101242) Bridge

The ether linkage (-O-CH₂-) in this compound is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org

Ether Cleavage: The cleavage of aryl-alkyl ethers is typically accomplished using strong acids, with hydrobromic acid (HBr) and hydroiodic acid (HI) being the most effective reagents. libretexts.orgmasterorganicchemistry.com The reaction mechanism can be either Sₙ1 or Sₙ2. For this compound, the ether contains a benzylic carbon, which can stabilize a carbocation. Cleavage via an Sₙ1-type mechanism would involve protonation of the ether oxygen, followed by the departure of phenol (B47542) to form a stable benzylic carbocation, which is then attacked by the halide nucleophile. libretexts.org This pathway results in the formation of phenol and 4-(halomethyl)benzonitrile. Conversely, an Sₙ2 mechanism would involve the halide attacking the less sterically hindered carbon. masterorganicchemistry.com In this case, the attack would also occur at the benzylic carbon, leading to the same products. Cleavage of the aryl-oxygen bond is disfavored due to the high energy of a phenyl cation. libretexts.org

| Transformation | Reagents and Conditions | Products |

|---|---|---|

| Ether Cleavage | Conc. HBr or HI, Heat | Phenol and 4-(Bromomethyl)benzonitrile or 4-(Iodomethyl)benzonitrile |

Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl Rings

The molecule possesses two distinct phenyl rings with different susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the aromatic ring acts as a nucleophile. study.com The reactivity of each ring is governed by the electronic properties of its substituents.

Phenoxy Ring: The ether oxygen is an electron-donating group, which activates this ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions.

Benzonitrile (B105546) Ring: The nitrile group is a strong electron-withdrawing group, which deactivates this ring, making it much less reactive towards electrophiles. study.com It directs incoming electrophiles to the meta position.

Therefore, electrophilic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or halogenation, will occur selectively on the activated phenoxy ring, primarily at the para position due to less steric hindrance, and to a lesser extent at the ortho positions. masterorganicchemistry.commsu.edumsu.edu

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-((4-Nitrophenoxy)methyl)benzonitrile |

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an aromatic ring to be substituted with at least one strong electron-withdrawing group and a good leaving group (such as a halide). chemistrysteps.com The parent this compound molecule does not have a suitable leaving group and is therefore not a direct substrate for SNAr. However, the phenoxy moiety of the molecule could potentially act as a nucleophile in an SNAr reaction with a suitable electrophilic aromatic substrate. For instance, in a reaction with a highly activated aryl halide like 4-fluoro-5-nitrophthalonitrile, the phenoxy group could displace the fluoride (B91410) ion. This illustrates the nucleophilic character of the phenoxy oxygen in this molecular context.

Formation of Complex Molecular Architectures Utilizing the this compound Unit

The diverse reactivity of this compound allows it to serve as a building block for the synthesis of more complex molecules, including macrocycles and polymers.

The functional groups of this compound, either in their original or derivatized form, can be used in various coupling and polymerization reactions. For example, the hydrolysis of the nitrile to a carboxylic acid (4-(phenoxymethyl)benzoic acid) or its reduction to an amine ([4-(phenoxymethyl)phenyl]methanamine) generates monomers suitable for the synthesis of polyesters or polyamides, respectively.

Furthermore, the molecule can be incorporated into larger supramolecular structures. The synthesis of macrocycles often involves the strategic connection of smaller, rigid building blocks. chemrxiv.org A derivative of this compound, such as a di-functionalized version (e.g., with hydroxyl or amino groups on the phenoxy ring), could be used in macrocyclization reactions to create complex host-guest systems or other advanced materials. The benzonitrile unit itself can be a key component in the formation of such architectures, where it can interact with other molecules through various non-covalent forces. nih.gov

Advanced Spectroscopic Characterization of 4 Phenoxymethyl Benzonitrile and Its Derivatives

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses.

For 4-(Phenoxymethyl)benzonitrile, FT-IR and FT-Raman spectra would be expected to reveal characteristic vibrational bands corresponding to its distinct structural components: the benzonitrile (B105546) group and the phenoxymethyl (B101242) group.

Key Expected Vibrational Modes:

Nitrile (C≡N) Stretch: A sharp, intense absorption band in the FT-IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹, is characteristic of the nitrile group. The corresponding Raman signal would also be strong.

Aromatic C-H Stretch: Both the phenyl and phenoxy rings would exhibit multiple weak to medium bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: The methylene (B1212753) (-CH₂-) bridge would show symmetric and asymmetric stretching vibrations, typically between 2850 and 2960 cm⁻¹.

C-O-C Ether Linkage: The asymmetric and symmetric stretching of the ether linkage would produce strong bands in the FT-IR spectrum, generally found in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bending: Vibrations associated with the aromatic rings would appear in the 1400-1600 cm⁻¹ range.

A comparative analysis of FT-IR and FT-Raman spectra would be crucial, as some vibrational modes that are weak in FT-IR may be strong in FT-Raman, and vice versa, providing complementary information for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Experimental NMR Data Acquisition

In a typical experiment, a sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons of the two different benzene (B151609) rings would appear as distinct multiplets in the downfield region (typically 6.8-7.8 ppm). The methylene protons (-O-CH₂-Ar) would likely appear as a singlet around 5.0-5.5 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The nitrile carbon would be observed in the 115-120 ppm range. The carbons of the two aromatic rings and the methylene carbon would have characteristic chemical shifts that would allow for their unambiguous assignment with the help of two-dimensional NMR techniques like HSQC and HMBC.

Computational Prediction of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the theoretical prediction of NMR chemical shifts. This method involves calculating the magnetic shielding tensors for each nucleus in the molecule.

The computational process would involve:

Optimization of the molecular geometry of this compound using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311++G(d,p)).

Calculation of the NMR shielding tensors for this optimized geometry using the GIAO method.

Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts.

The theoretically predicted ¹H and ¹³C chemical shifts would then be compared with the experimental data to confirm the structural assignment and to gain deeper insight into the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO) to higher energy ones (typically LUMO).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₄H₁₁NO), the expected exact mass would be calculated from the isotopic masses of its constituent atoms. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. The subsequent fragmentation would likely involve the cleavage of the ether bond, which is a common fragmentation pathway. This could lead to the formation of characteristic fragment ions, such as those corresponding to the benzonitrile moiety and the phenoxy or benzyl (B1604629) cations. Analysis of these fragments would provide conclusive evidence for the proposed structure of the molecule.

Computational Chemistry and Theoretical Studies on 4 Phenoxymethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Computational studies of 4-(Phenoxymethyl)benzonitrile have predominantly utilized Density Functional Theory (DFT) to unravel its electronic characteristics and conformational possibilities. These methods provide a robust framework for understanding the molecule's behavior at a quantum level.

Density Functional Theory (DFT) Applications

DFT has been a central tool in the theoretical investigation of compounds structurally related to this compound. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is frequently employed in conjunction with various basis sets to achieve a balance between computational cost and accuracy. For instance, studies on similar benzonitrile (B105546) derivatives have utilized the 6-311++G(d,p) basis set to obtain optimized geometries and vibrational frequencies that show good agreement with experimental data. While specific studies on this compound are not extensively documented in publicly available literature, the established success of the B3LYP functional in characterizing other substituted benzonitriles suggests its applicability for accurately modeling the title compound. These calculations are crucial for determining the molecule's stable geometric conformations and the energetic barriers between them.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Alongside DFT, ab initio and semi-empirical methods play a role in the conformational analysis of flexible molecules like this compound. The presence of the ether linkage allows for considerable rotational freedom, leading to multiple possible conformers. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture of the electronic structure, which can be a starting point for more advanced calculations. Semi-empirical methods, while less rigorous, can efficiently screen a large conformational space to identify low-energy structures that can then be subjected to higher levels of theory, such as DFT or coupled-cluster methods, for more accurate energy calculations. This hierarchical approach is essential for a thorough exploration of the potential energy surface.

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic behavior and reactivity of this compound can be further understood by analyzing its molecular orbitals and various reactivity descriptors derived from computational calculations.

Frontier Molecular Orbitals (HOMO-LUMO Gap and Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. For related benzonitrile derivatives, DFT calculations have been instrumental in determining these orbital energies and the corresponding gap, which are crucial for predicting their behavior in chemical reactions and their potential applications in materials science.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a detailed picture of chemical bonding and electron localization within a molecule. ELF analysis reveals regions of space where electron pairs are localized, such as in covalent bonds and lone pairs. LOL analysis, which is based on the kinetic energy density, also helps to visualize areas of high electron localization. These methods offer a more intuitive and visual understanding of the chemical structure beyond simple bond-line formulas. For aromatic systems like this compound, ELF and LOL can clearly distinguish the delocalized π-systems of the benzene (B151609) rings from the localized σ-bonds and the lone pairs on the oxygen and nitrogen atoms.

Fukui Functions for Predicting Reactive Sites

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint which atoms are most susceptible to attack. This information is invaluable for predicting the regioselectivity of chemical reactions. For a molecule with multiple functional groups like this compound, Fukui function analysis can differentiate the reactivity of the aromatic rings, the ether linkage, and the nitrile group, thereby guiding synthetic strategies and explaining observed reaction outcomes.

| Reactivity Descriptor | Application |

| Fukui Function (f+) | Predicts sites for nucleophilic attack. |

| Fukui Function (f-) | Predicts sites for electrophilic attack. |

| Fukui Function (f0) | Predicts sites for radical attack. |

Natural Bond Orbital (NBO) Analysis

No specific data from Natural Bond Orbital (NBO) analysis for this compound is available in the reviewed literature. This type of analysis would typically provide valuable information on hyperconjugative interactions, charge transfer, and the nature of the chemical bonds within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Detailed Molecular Electrostatic Potential (MEP) maps for this compound, which would illustrate the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack, have not been published.

Simulation of Vibrational Spectra and Comparison with Experimental Data

There are no available studies that present a simulation of the vibrational spectra (such as FT-IR and Raman) for this compound. A comparative analysis with experimental data, which is crucial for validating the computational methods and accurately assigning vibrational modes, is therefore not possible.

Advanced Conformational Studies and Potential Energy Surfaces

Advanced conformational analyses and the generation of potential energy surfaces for this compound are not documented in the scientific literature. Such studies would be instrumental in determining the most stable conformations and understanding the molecule's flexibility.

Applications of 4 Phenoxymethyl Benzonitrile in Targeted Chemical Research

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The true value of 4-(Phenoxymethyl)benzonitrile in organic synthesis lies in the reactivity of its nitrile group (-C≡N). This functional group is a versatile precursor that can be chemically transformed into other important functional groups, primarily amines and carboxylic acids. These transformations make it a valuable intermediate for building more complex molecular architectures.

The reduction of the nitrile group yields a primary amine, specifically (4-(phenoxymethyl)phenyl)methanamine. This conversion is a fundamental process in organic chemistry, often employed to introduce an aminomethyl group into a molecular structure. Various reducing agents can accomplish this, including lithium aluminum hydride (LAH) or catalytic hydrogenation. For instance, the reduction of related phenoxy benzonitrile (B105546) structures has been demonstrated, such as the conversion of 3-(4-Chlorophenoxy)benzonitrile to (3-(4-Chlorophenoxy)phenyl)methanamine using LAH with a 68% yield researchgate.net. Similarly, a patented process describes the catalytic reduction of 4-(4-alkylphenoxy)benzonitriles in the presence of ammonia (B1221849) to produce the corresponding benzylamines, which are useful as intermediates for agricultural chemicals google.com. The general utility of reagents like diisopropylaminoborane (B2863991) for reducing a wide array of aromatic nitriles to primary amines further underscores this potential pathway nih.govorganic-chemistry.org.

Alternatively, the nitrile group can undergo hydrolysis to form a carboxylic acid, 4-(phenoxymethyl)benzoic acid. This reaction can be performed under acidic or basic conditions semanticscholar.orgyoutube.comgoogle.comdoubtnut.com. The conversion of a nitrile to a carboxylic acid is a common strategic step in multi-step syntheses, allowing for the introduction of a carboxyl group that can then be used in subsequent reactions such as esterification or amidation.

These two key transformations highlight the role of this compound as a valuable molecular building block.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Transformation | Reagents/Conditions | Product | Product Functional Group |

| This compound | Reduction | 1. Lithium Aluminum Hydride (LAH)2. Catalytic Hydrogenation (e.g., Pt/C, H₂) researchgate.net | (4-(Phenoxymethyl)phenyl)methanamine | Primary Amine |

| This compound | Hydrolysis | 1. Acidic (e.g., H₂SO₄, H₂O, heat) semanticscholar.org2. Basic (e.g., NaOH, H₂O, heat) youtube.com | 4-(Phenoxymethyl)benzoic acid | Carboxylic Acid |

Investigation of Molecular Interactions with Biological Macromolecules

The study of how small molecules interact with large biological macromolecules like proteins and enzymes is fundamental to drug discovery and chemical biology. These investigations can reveal if a compound can inhibit an enzyme or disrupt a protein-protein interaction, which are key mechanisms for therapeutic intervention.

Enzyme-Ligand Interaction Mechanisms (e.g., Neuronal Nitric Oxide Synthase (nNOS) and PD-1/PD-L1 Pathway)

Specific research detailing the direct interaction of this compound with neuronal nitric oxide synthase (nNOS) or the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) pathway is not available in the reviewed scientific literature. The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system rsc.orgrsc.org. Research into small-molecule inhibitors of this pathway is an active area, with some studies identifying complexes containing benzonitrile ligands, such as bis(benzonitrile) dichloroplatinum (II), as capable of interrupting the PD-1/PD-L1 interaction nih.gov. However, these findings are specific to the platinum complex and cannot be directly attributed to this compound itself.

Similarly, nNOS is an enzyme involved in synthesizing nitric oxide, and its overactivity is implicated in certain neurological conditions. The development of inhibitors that disrupt the interaction between nNOS and the scaffolding protein PSD95 is a known therapeutic strategy, but the molecules investigated for this purpose are structurally distinct from this compound organic-chemistry.orgresearchgate.net.

Computational Docking Studies for Binding Affinity Prediction and Interaction Modes

Computational molecular docking is a powerful tool used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor). It calculates the preferred orientation of the ligand and estimates the strength of the interaction, often expressed as a binding energy. This method allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted affinity for a specific biological target.

Despite the utility of this technique, no specific computational docking studies focusing on this compound with biological targets like nNOS or PD-1/PD-L1 have been published in the surveyed literature. Such studies would be necessary to theoretically predict its binding affinity and identify the specific amino acid residues involved in potential interactions.

Exploration in Materials Science for Advanced Functional Molecules

The rigid, aromatic structure of this compound, combined with the polar nitrile group, suggests its potential as a component in the design of advanced functional materials, particularly liquid crystals. Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals, and their molecular orientation can be controlled by electric fields, making them essential for display technologies.

Many known liquid crystals are rod-like molecules containing a rigid core and polar terminal groups. The benzonitrile moiety is a common feature in such molecules. For example, 4-(trans-4-Pentylcyclohexyl)benzonitrile is a well-known nematic liquid crystal ossila.com. Furthermore, polymers containing phenoxymethyl (B101242) side groups, such as 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrene, have been synthesized and used as alignment layers that induce vertical orientation in liquid crystal cells nih.govmdpi.com. Other research has focused on carbazole-benzonitrile derivatives for use as host materials in Organic Light-Emitting Diodes (OLEDs) and complex benzonitrile-based trimers that exhibit nematic phases at room temperature rsc.orgresearchgate.net.

While direct studies on this compound for these applications are not documented, its structural similarity to these proven liquid crystal components suggests it could be a valuable building block for creating new polymers or molecules with liquid crystalline properties.

Contribution to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. A key area within this field is host-guest chemistry, where a larger "host" molecule can selectively bind a smaller "guest" molecule.

Recent research has demonstrated that the benzonitrile fragment is an effective guest for certain supramolecular hosts nih.gov. A study on a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle showed that it could precisely recognize and bind a variety of benzonitrile derivatives, forming stable "key-lock" complexes. The binding is driven by a combination of specific non-covalent interactions between the host's cavity and the guest molecule nih.gov.

The primary interactions responsible for this recognition include:

Hydrogen Bonding: The nitrogen atom of the cyanide group can act as a hydrogen bond acceptor.

π-π Stacking: The electron-rich benzene (B151609) ring of the benzonitrile derivative can engage in stacking interactions with aromatic panels on the host molecule.

This ability of the benzonitrile moiety to participate in specific, directional, non-covalent interactions makes this compound a potentially useful component in the construction of complex, self-assembling supramolecular systems.

Table 2: Non-Covalent Interactions Involving the Benzonitrile Moiety in Supramolecular Systems

| Type of Interaction | Description | Participating Groups |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atom of the nitrile group (-C≡N ) acts as an acceptor. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The benzene ring of the benzonitrile guest interacts with aromatic surfaces of the host molecule. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General interactions between the entire guest molecule and the host's binding pocket. |

Future Research Directions and Emerging Trends for 4 Phenoxymethyl Benzonitrile

Development of Novel Synthetic Methodologies

While the synthesis of 4-(Phenoxymethyl)benzonitrile can be achieved through established etherification reactions, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. Current approaches often involve the reaction of a phenoxide with a benzyl (B1604629) halide, such as the synthesis of the analogous compound 4-(6-Quinolyloxymethyl)benzonitrile from quinolin-6-ol and 4-(bromomethyl)benzonitrile nih.govnih.gov. Another related synthesis involves the coupling of 3-(4-Chlorophenoxy)phenyl)methanamine researchgate.net.

Future trends will likely move towards "one-pot" syntheses and catalytic methods that offer higher yields, lower environmental impact, and greater functional group tolerance. For instance, methods developed for 4-methoxy benzonitrile (B105546), which can be synthesized from 4-methoxy benzaldehyde (B42025) in a one-pot reaction with yields over 90%, could be adapted for phenoxymethyl (B101242) derivatives google.com. Research into novel catalytic systems, potentially involving organometallic catalysts, could also provide new routes for the synthesis of the biaryl ether scaffold present in this class of compounds rsc.org. The development of synthetic routes starting from more readily available precursors, such as the transformation of formyl groups into cyano groups, is another promising avenue researchgate.net.

| Analogous Compound | Synthetic Precursors | Reaction Type | Reference |

| 4-(6-Quinolyloxymethyl)benzonitrile | Quinolin-6-ol and 4-(bromomethyl)benzonitrile | Ether synthesis | nih.govnih.gov |

| 3-(4-Chlorophenoxy)benzonitrile derivative | 3-(4-Chlorophenoxy)phenyl)methanamine | Coupling reaction | researchgate.net |

| 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | One-pot oximation and dehydration | google.com |

| 4-methoxy-3-(3-morpholinopropoxy) benzonitrile | 3-hydroxy-4-methoxybenzaldehyde | Multi-step synthesis | researchgate.net |

Advanced Spectroscopic and Crystallographic Probes

A detailed understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its properties and designing new applications. Advanced spectroscopic and crystallographic techniques are central to this endeavor.

Single-crystal X-ray diffraction is a powerful tool for elucidating the precise solid-state conformation. For instance, the crystal structure of the related compound 4-(6-Quinolyloxymethyl)benzonitrile revealed that the phenyl ring of the benzonitrile group is oriented at a dihedral angle of 47.52 (6)° with respect to the quinoline (B57606) plane nih.govnih.gov. The structure is stabilized by intermolecular C-H···π and weak C-H···N hydrogen bonds nih.govnih.gov. Similarly, the crystal structure of 4,4′-(Oxydimethylene)dibenzonitrile shows a dihedral angle of 57.39 (9)° between its two benzene (B151609) rings researchgate.net. Future research will likely involve obtaining the crystal structure of this compound itself and its derivatives to understand how substituents influence molecular packing and intermolecular forces.

| Compound | Crystallographic Finding | Stabilizing Interactions | Reference |

| 4-(6-Quinolyloxymethyl)benzonitrile | Dihedral angle of 47.52 (6)° between rings | C-H···π and C-H···N | nih.govnih.gov |

| 4,4′-(Oxydimethylene)dibenzonitrile | Dihedral angle of 57.39 (9)° between rings | C-H···N hydrogen bonds | researchgate.net |

| 4-(4-Methylphenoxy)benzonitrile | CCDC Number: 265013 | Not specified | nih.gov |

Beyond crystallography, advanced spectroscopic techniques such as 2D NMR and computational density functional theory (DFT) studies will be employed to probe the solution-state conformation and electronic structure of these molecules mdpi.com.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules. For this compound, these computational tools can accelerate the discovery of derivatives with enhanced properties. In silico methods can be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential biological activities and toxicities, thereby guiding synthetic efforts towards the most promising candidates nih.govnih.gov.

Generative AI models can design novel molecular structures based on the this compound scaffold, optimized for specific targets. Machine learning algorithms can be trained on existing data from related compounds to predict the properties of newly designed molecules, significantly reducing the need for laborious and expensive laboratory synthesis and testing. This approach allows for the rapid exploration of a vast chemical space to identify derivatives with optimal characteristics for applications in medicine or materials science.

Exploration of Structure-Activity Relationships through Computational and Synthetic Approaches

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry and materials design. For this compound, future research will focus on systematically modifying its structure and evaluating the impact on its biological activity or physical properties. The nitrile group is a well-known pharmacophore that can act as a bioisostere for ketones or as a hydrogen bond acceptor nih.gov.

Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking will be key in this exploration researchgate.net. 3D-QSAR studies, for example, can generate maps that visualize how steric and electrostatic fields of the molecule correlate with its activity, providing crucial insights for rational design researchgate.net. By combining computational predictions with targeted synthesis of new analogs, researchers can efficiently map the SAR of the this compound scaffold. This dual approach of in silico analysis followed by empirical validation will be critical in optimizing this chemical structure for specific applications, such as enzyme inhibition or as a building block for functional polymers.

Potential in Interdisciplinary Research Areas

The unique combination of a polar nitrile group and a flexible diaryl ether linkage suggests that this compound could find applications in diverse interdisciplinary fields.

In medicinal chemistry , the benzonitrile moiety is present in numerous approved drugs, including aromatase inhibitors and non-steroidal androgen receptor antagonists nih.gov. The scaffold of this compound could serve as a starting point for developing new therapeutic agents. For example, benzonitrile compounds have been investigated for their potential as antitumor drugs for various cancers, including lung cancer and leukemia google.com.

In materials science , nitrile derivatives are used as precursors for phthalocyanines, which are important components in dyes, pigments, and sensors nih.gov. The structural characteristics of this compound could also make it a useful monomer or building block for high-performance polymers, similar to how other poly(arylene ether nitrile)s are used in advanced materials.

Q & A

Q. Basic

- NMR : H NMR (δ 4.6 ppm for CHO, δ 7.3–7.8 ppm for aromatic protons) and C NMR (δ 118 ppm for C≡N) confirm structure .

- IR : Strong absorption at ~2240 cm (C≡N stretch) and ~1250 cm (C-O-C stretch) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 214.1) validates molecular weight .

What computational approaches are used to predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT Calculations : Model transition states for nitrile group reactions (e.g., cyano hydrolysis) using B3LYP/6-31G(d) .

- Solvent Effect Simulations : COSMO-RS predicts solvation energies to optimize solvent selection for charge-transfer processes .

- Reaxys Database : Screen analogous reactions (e.g., benzyl ether cleavages) to infer mechanistic pathways .

How can researchers optimize purification methods for this compound to achieve high purity?

Q. Basic

- Recrystallization : Use ethanol/water (3:1 v/v) to remove polar byproducts.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent separates nonpolar impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for >99% purity .

What are the challenges in analyzing contradictory data from different synthetic pathways of this compound?

Q. Advanced

- Byproduct Identification : Use LC-MS/MS to distinguish isomers (e.g., ortho vs. para substitution) .

- Kinetic Profiling : Compare time-resolved H NMR data to resolve competing reaction mechanisms .

- Statistical Validation : Apply multivariate analysis (PCA) to reconcile yield discrepancies across studies .

What role does this compound serve in pharmaceutical intermediate synthesis?

Q. Basic

- Anticancer Agents : Acts as a precursor for kinase inhibitors via Pd-catalyzed cyanation .

- Antimicrobials : The nitrile group is functionalized into thioamides or tetrazoles .

- Case Study : Conversion to 4-(hydroxymethyl)benzonitrile (antiviral intermediate) via borohydride reduction .

How do solvent polarity and choice influence the reaction kinetics of this compound in charge-transfer processes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.